1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a phenylmethyl group attached to the pyrrolidinyl ring and a phenylsulfonyl group at the third position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically proceeds under basic conditions, utilizing reagents such as hydrazine and benzonitrile . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, have also been employed to synthesize indazole derivatives .
Industrial Production Methods: Industrial production of indazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the phenylmethyl and phenylsulfonyl groups, which can participate in electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of indazole derivatives include oxidizing agents such as tert-butyl nitrite and reducing agents like sodium borohydride . Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat or microwave irradiation to facilitate the reactions .
Major Products: The major products formed from the reactions of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting cellular processes . Additionally, the phenylsulfonyl group may enhance the compound’s binding affinity and selectivity for specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- include other indazole derivatives such as 1H-Indazole-3-carboxylic acid and 1H-Indazole-3-(trimethylsilyl)- . These compounds share the indazole core structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of 1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylmethyl and phenylsulfonyl groups enhances the compound’s reactivity and potential therapeutic applications compared to other indazole derivatives .
Eigenschaften
CAS-Nummer |
651336-17-3 |
---|---|
Molekularformel |
C24H23N3O2S |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indazole |
InChI |
InChI=1S/C24H23N3O2S/c28-30(29,21-11-5-2-6-12-21)24-22-13-7-8-14-23(22)27(25-24)20-15-16-26(18-20)17-19-9-3-1-4-10-19/h1-14,20H,15-18H2 |
InChI-Schlüssel |
FOUDZMZUEYDVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.